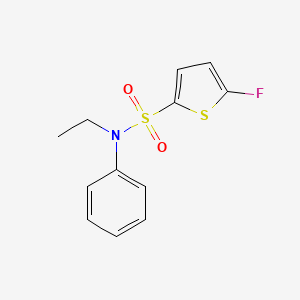![molecular formula C15H13F3N4O5 B10925247 2,3-dimethoxy-6-[(E)-(2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B10925247.png)
2,3-dimethoxy-6-[(E)-(2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID: is a complex organic compound that features a benzoic acid core substituted with methoxy groups and a trifluoromethyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 3-(trifluoromethyl)-1H-pyrazole. This can be achieved through the cyclization of appropriate hydrazine derivatives with trifluoroacetic acid under acidic conditions.
Attachment to Benzoic Acid: The pyrazole moiety is then coupled with a benzoic acid derivative. This step often involves the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Methoxylation: The final step involves the introduction of methoxy groups at the 2 and 3 positions of the benzoic acid ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the pyrazole moiety can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammatory or metabolic pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl-pyrazole moiety is known to enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2,3-DIMETHOXYBENZOIC ACID: Lacks the pyrazole and trifluoromethyl groups, making it less complex and potentially less active in certain applications.
2,6-DIMETHOXY-3-(TRIFLUOROMETHYL)PYRIDINE: Contains a pyridine ring instead of a benzoic acid core, which may alter its chemical properties and reactivity.
2-(TRIFLUOROMETHYL)BENZOIC ACID: Lacks the methoxy and pyrazole groups, making it simpler but potentially less versatile.
Uniqueness
The presence of both methoxy groups and a trifluoromethyl-pyrazole moiety in 2,3-DIMETHOXY-6-(2-{[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}CARBOHYDRAZONOYL)BENZOIC ACID provides a unique combination of electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C15H13F3N4O5 |
|---|---|
Molecular Weight |
386.28 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[(E)-[[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C15H13F3N4O5/c1-26-9-4-3-7(11(14(24)25)12(9)27-2)6-19-22-13(23)8-5-10(21-20-8)15(16,17)18/h3-6H,1-2H3,(H,20,21)(H,22,23)(H,24,25)/b19-6+ |
InChI Key |
HKRBPELGDOJWMH-KPSZGOFPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(F)(F)F)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(F)(F)F)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[4-(2-methylpropyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10925164.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925169.png)

![7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10925189.png)
![4-(2-oxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B10925190.png)

![N-[(E)-(5-benzylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10925194.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B10925197.png)

![N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10925218.png)
![2-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B10925219.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10925220.png)
![3-(furan-2-yl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10925226.png)
![3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925239.png)
